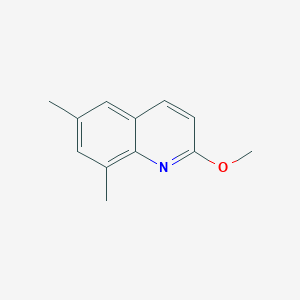

2-Methoxy-6,8-dimethylquinoline

Description

Significance of Quinoline (B57606) Heterocycles in Medicinal Chemistry and Materials Science

Quinoline and its analogues are integral to medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. researchgate.netresearchgate.net Their diverse pharmacological activities include antimalarial, antibacterial, anticancer, antiviral, and anti-inflammatory properties. researchgate.net The ability of the quinoline nucleus to interact with various biological targets, such as enzymes and receptors, makes it a versatile platform for drug design. nih.gov In materials science, quinoline derivatives are explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors, owing to their unique photophysical and electronic properties.

Historical Context of Substituted Quinolines in Chemical Research

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar. nih.gov The subsequent elucidation of its structure paved the way for the synthesis of a vast number of substituted derivatives. Early research was heavily influenced by the discovery of quinine, a naturally occurring quinoline alkaloid with potent antimalarial activity. This spurred the development of synthetic antimalarial drugs like chloroquine (B1663885) and mefloquine. researchgate.net Over the decades, a multitude of synthetic methodologies, including the Skraup, Doebner-von Miller, and Friedländer syntheses, have been developed to access a diverse range of substituted quinolines, each with its own set of properties and potential applications. researchgate.net

Specific Focus on Methoxy- and Dimethyl-Substituted Quinoline Compounds

The introduction of methoxy (B1213986) (-OCH3) and methyl (-CH3) groups onto the quinoline core significantly influences the molecule's electronic and steric properties, thereby modulating its biological activity and chemical reactivity. The methoxy group, being an electron-donating substituent, can enhance the electron density of the quinoline ring system and participate in hydrogen bonding, which can be crucial for receptor binding. nih.gov The position of the methoxy group is also critical; for instance, 8-methoxyquinoline (B1362559) derivatives have shown notable biological activities. nih.govresearchgate.net

Dimethyl substitution also plays a vital role in tuning the properties of quinoline compounds. The methyl groups can provide steric bulk, influencing the molecule's conformation and its interaction with biological targets. Furthermore, the lipophilicity of the molecule can be altered by the presence of methyl groups, which can affect its ability to cross cell membranes. nih.gov The combination of both methoxy and dimethyl substituents, as seen in 2-Methoxy-6,8-dimethylquinoline, presents a unique set of physicochemical properties that are ripe for exploration.

Overview of Research Trajectories for this compound

Given the established biological significance of methoxy and dimethyl-substituted quinolines, the research trajectories for this compound can be logically inferred. A primary area of investigation would be in medicinal chemistry, particularly in the fields of oncology and infectious diseases. The structural similarities to known inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer, suggest that this compound could be a candidate for overcoming this clinical challenge. nih.gov

Furthermore, the presence of the 2-methoxy group makes it a potential precursor for the synthesis of other 2-substituted quinolines, which are known to possess a range of biological activities. The dimethyl substitution at the 6 and 8 positions could influence the selectivity and potency of the molecule towards specific biological targets. In materials science, the compound's fluorescence properties could be investigated for potential applications in chemosensors or as a component in organic electronic devices.

Scope and Objectives of Academic Inquiry for this compound

The primary objective of academic inquiry into this compound would be to fully characterize its physicochemical properties and to explore its potential applications. This would involve:

Synthesis and Characterization: Developing an efficient and scalable synthesis for the compound and its analogues. Full spectral characterization using techniques such as NMR, IR, and mass spectrometry would be essential to confirm its structure.

Biological Evaluation: Screening the compound for a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. Structure-activity relationship (SAR) studies, by synthesizing and testing related analogues, would be crucial to identify the key structural features responsible for any observed activity. nih.govnih.gov

Mechanism of Action Studies: For any promising biological activity, elucidating the underlying mechanism of action would be a key objective. This could involve studies on enzyme inhibition, receptor binding, or effects on cellular signaling pathways.

Materials Science Applications: Investigating the photophysical properties of the compound, such as its absorption and emission spectra, to assess its suitability for applications in materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 861581-28-4 | ChemNet |

| Molecular Formula | C12H13NO | ChemNet |

| Molecular Weight | 187.24 g/mol | BLD Pharm |

| Boiling Point | 294.8±35.0 °C at 760 mmHg | Wakschem |

| Density | 1.1±0.1 g/cm3 | Wakschem |

| LogP | 3.47 | Wakschem |

Structure

2D Structure

Properties

IUPAC Name |

2-methoxy-6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJIMLXKNINTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC(=N2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682427 | |

| Record name | 2-Methoxy-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861581-28-4 | |

| Record name | 2-Methoxy-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 Methoxy 6,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Methoxy-6,8-dimethylquinoline, a combination of one-dimensional and two-dimensional NMR experiments has been employed to assign all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the quinoline (B57606) ring. The analysis reveals characteristic chemical shifts for the protons on the quinoline core, as well as for the methoxy (B1213986) and dimethyl substituents.

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | Data not available | d | Data not available |

| H-4 | Data not available | d | Data not available |

| H-5 | Data not available | s | |

| H-7 | Data not available | s | |

| 6-CH₃ | Data not available | s | |

| 8-CH₃ | Data not available | s | |

| 2-OCH₃ | Data not available | s |

Note: Specific chemical shift and coupling constant values are not publicly available in the searched literature. The table represents the expected signals based on the compound's structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments and their electronic nature. For this compound, the spectrum shows signals for all 12 carbon atoms. The chemical shifts of the carbons in the quinoline ring, the methoxy carbon, and the two methyl carbons are consistent with the proposed structure.

Interactive ¹³C NMR Data Table for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

| 6-CH₃ | Data not available |

| 8-CH₃ | Data not available |

| 2-OCH₃ | Data not available |

Note: Specific chemical shift values are not publicly available in the searched literature. The table represents the expected signals based on the compound's structure.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be utilized.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the relationships between adjacent protons on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the placement of the methyl and methoxy groups on the quinoline framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, further confirming the substitution pattern.

While the specific data from these experiments for this compound are not available in the public domain, their application is a standard and essential part of the structural elucidation process for novel compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Interactive IR Absorption Data Table for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic, CH₃) | ~2960-2850 |

| C=N (in quinoline ring) | ~1620-1580 |

| C=C (aromatic) | ~1600 and ~1475 |

| C-O (methoxy ether) | ~1250-1000 (asymmetric & symmetric stretching) |

Note: Specific peak values are not publicly available. The table presents the expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₁₂H₁₃NO, the expected monoisotopic mass is 187.0997 g/mol . researchgate.net HRMS analysis would confirm this exact mass, providing strong evidence for the proposed elemental composition and ruling out other potential formulas.

Fragmentation Pattern Analysis

The molecular ion peak (M⁺) for this compound, with a molecular formula of C₁₂H₁₃NO, would be observed at a mass-to-charge ratio (m/z) of 187.24. The fragmentation of methoxyquinolines typically follows two primary pathways. cdnsciencepub.com The first involves the loss of a methyl radical (•CH₃) from the methoxy group, leading to a significant fragment ion at M-15 (m/z 172). This is a common fragmentation for ethers. libretexts.org This initial loss is often followed by the expulsion of a molecule of carbon monoxide (CO), resulting in a fragment at M-43 (m/z 144). cdnsciencepub.com

The presence of the dimethyl groups on the quinoline ring also influences the fragmentation. A characteristic loss of a methyl radical from one of the ring positions can also occur, contributing to the M-15 peak. Further fragmentation of the quinoline ring system can lead to the loss of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

A summary of the predicted major fragment ions for this compound is presented in the table below.

| m/z | Proposed Fragment | Formula of Lost Neutral |

| 187 | [C₁₂H₁₃NO]⁺ (Molecular Ion) | - |

| 172 | [C₁₁H₁₀NO]⁺ | •CH₃ |

| 158 | [C₁₁H₁₂N]⁺ | •CHO |

| 144 | [C₁₀H₁₀N]⁺ | •CH₃ + CO |

| 116 | [C₉H₈]⁺ | •CH₃ + CO + HCN |

This table presents predicted data based on established fragmentation patterns of related compounds.

X-ray Crystallography

The determination of the three-dimensional arrangement of atoms and molecules in the solid state through X-ray crystallography provides invaluable insights into molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

As of the date of this article, a single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. Therefore, specific crystallographic data such as the unit cell dimensions, space group, and precise atomic coordinates for this compound are not available. However, based on studies of similarly substituted quinoline derivatives, it can be anticipated that this compound would crystallize in a common space group, such as P2₁/c or P-1, which are frequently observed for organic molecules. chemmethod.commdpi.com The determination of its crystal structure would provide definitive proof of its molecular connectivity and solid-state conformation.

Characterization of Intermolecular Interactions and Crystal Packing (e.g., C-H⋯O, C-H⋯N, π-π stacking interactions)

The crystal packing of this compound would be governed by a combination of weak intermolecular interactions. Based on the functional groups present, the following interactions are anticipated to play a significant role in the supramolecular assembly:

C-H⋯O Interactions: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. Weak hydrogen bonds of the C-H⋯O type are expected to form between the methoxy oxygen and hydrogen atoms from the methyl groups or the aromatic C-H bonds of neighboring molecules. researchgate.net These interactions are directional and contribute significantly to the stability of the crystal lattice.

C-H⋯N Interactions: The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor, forming weak C-H⋯N hydrogen bonds with hydrogen atoms from adjacent molecules. rsc.org This type of interaction is a common feature in the crystal packing of aza-aromatic compounds.

π-π Stacking Interactions: The planar aromatic quinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules. researchgate.netresearchgate.net These interactions, where the electron-rich π systems of the aromatic rings overlap, are a major driving force in the packing of aromatic molecules and would likely lead to the formation of stacked columns or layers within the crystal structure. The substitution pattern with methyl groups may influence the geometry of the stacking, potentially leading to offset or slipped-stack arrangements.

Theoretical and Computational Studies of 2 Methoxy 6,8 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of computational cost and accuracy. It is well-suited for studying the electronic structure and predicting the reactivity of organic molecules like quinoline (B57606) derivatives. For instance, in a study on a related compound, 2-formyl-6-methoxy-3-carbethoxy quinoline, geometry optimization was performed using the B3LYP functional with the 6-311G* basis set to obtain its lowest energy molecular structure. nih.gov Such calculations provide insights into the molecule's three-dimensional shape, bond lengths, and bond angles, which are crucial for understanding its physical and chemical properties.

The electronic properties derived from DFT calculations, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are key to predicting a molecule's reactivity. The regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), can provide highly accurate descriptions of ground state properties. For example, a conformational analysis of thioether musks was carried out using not only DFT but also Hartree-Fock and MP2 ab initio methods to determine the lowest-energy conformations. mdpi.com While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results obtained from other computational approaches. In a study of a complex molecule containing a methoxy-methyl-dihydro-isoquinolinyl moiety, various levels of theory including HF and MP2 were employed to calculate its properties. oatext.com

Computational methods are instrumental in predicting and interpreting spectroscopic data. This includes NMR chemical shifts and vibrational frequencies (IR and Raman).

NMR Chemical Shifts: The calculation of NMR chemical shifts is a powerful tool for structure elucidation. By computing the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. This can aid in the assignment of signals and the confirmation of molecular structures.

Vibrational Frequencies: The vibrational frequencies of a molecule can be calculated using both DFT and ab initio methods. These calculated frequencies correspond to the vibrational modes of the molecule, which are observed in infrared (IR) and Raman spectroscopy. In a computational investigation of a complex molecule with a methoxy-methyl-dihydro-isoquinolinyl fragment, FT-IR and Raman wavenumbers were calculated using various methods including HF, MP2, BLYP, and B3LYP with different basis sets. oatext.com Comparing the calculated vibrational spectrum with the experimental one can provide a detailed understanding of the molecule's vibrational modes.

| Computational Method | Application | Example Compound |

| DFT (B3LYP/6-311G*) | Geometry Optimization | 2-formyl-6-methoxy-3-carbethoxy quinoline nih.gov |

| HF, MP2, DFT (BLYP, B3LYP) | Calculation of Vibrational Frequencies | 6-Methoxy-...-2-Methyl-...-Dihydro-1H-Isoquinolin-7-yl containing molecule oatext.com |

| MMFF, DFT (B3LYP, M06), HF, MP2 | Conformational Analysis | Thioether musks mdpi.com |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational flexibility, and interactions with its environment.

MD simulations can be used to explore the conformational landscape of a flexible molecule like 2-Methoxy-6,8-dimethylquinoline. By simulating the motion of the atoms over time, it is possible to identify the different stable conformations the molecule can adopt and the energy barriers between them. This is particularly relevant for understanding the behavior of substituents like the methoxy (B1213986) and methyl groups. Computational chemistry programs can be used to build and optimize the structures of different conformations to determine their relative energies. sapub.org For instance, a study on thioether musks employed various computational methods, including molecular mechanics and DFT, to perform a detailed conformational analysis. mdpi.com

The interaction of a molecule with its solvent environment is crucial for its behavior in solution. MD simulations are a powerful tool for studying these interactions at a molecular level.

Molecular Modeling and Docking Studies

Molecular modeling and docking are fundamental computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This approach is crucial for understanding the potential biological activity of a compound.

Prediction of Ligand-Receptor Binding Modes

The prediction of how a ligand like this compound would bind to a biological receptor is a key aspect of computational drug design. This process involves generating various possible conformations of the ligand and positioning them within the binding site of a receptor. The stability of these binding poses is then evaluated using scoring functions, which estimate the binding affinity.

No specific studies detailing the prediction of ligand-receptor binding modes for this compound have been identified. General studies on quinoline derivatives have explored their interactions with a wide range of receptors, including kinases, DNA gyrase, and various enzymes implicated in diseases such as cancer and malaria. These studies typically highlight the importance of the quinoline nitrogen for hydrogen bonding and the planar ring system for aromatic stacking interactions.

Exploration of Structure-Activity Relationships (SAR) through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are frequently employed to establish mathematical relationships between molecular descriptors and activity.

There is no available research that specifically explores the structure-activity relationships of this compound using computational methods. For the broader class of quinolines, SAR studies have revealed that substitutions at various positions on the quinoline ring can significantly modulate activity. For instance, the introduction of methoxy and methyl groups can alter lipophilicity, electronic properties, and steric hindrance, thereby influencing binding affinity and pharmacokinetic properties.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are valuable tools for virtual screening, a computational technique used to search large libraries of compounds to identify those that are likely to be active against a specific target.

No pharmacophore models have been developed based on this compound, nor has it been explicitly included in published virtual screening campaigns. Pharmacophore models for various quinoline-based inhibitors have been successfully generated and used to identify novel active compounds. These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Exploration of Potential Energy Surfaces (PESs)

The Potential Energy Surface (PES) of a molecule describes its energy as a function of its geometry. Exploring the PES allows for the identification of stable conformations (local minima) and the transition states that connect them. This information is crucial for understanding molecular flexibility and reactivity.

Specific studies on the potential energy surface of this compound are not found in the current literature. Theoretical investigations of the parent quinoline molecule and its simpler derivatives have been conducted to understand their conformational preferences and the energetic barriers to rotation of substituents.

Ion Mobility Spectrometry (IMS) Investigations

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation and can yield information about the three-dimensional structure of ions.

There are no direct Ion Mobility Spectrometry investigations reported for this compound. However, studies on structurally related compounds offer some insights. For instance, research on various substituted quinolines has demonstrated the ability of IMS to differentiate between isomers and to probe the effects of substituent position on the ion's collision cross-section (CCS), which is a measure of its size and shape in the gas phase. These studies often show that the position of methyl and methoxy groups can significantly influence the ion's mobility.

Academic Research Perspectives and Applications of 2 Methoxy 6,8 Dimethylquinoline

Biological Activity Studies

Antimicrobial Research (e.g., antibacterial, antifungal)

The quinoline (B57606) scaffold is a significant area of interest in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities. medcraveonline.com Research into derivatives of this structure has revealed potential for the development of new antimicrobial agents. medcraveonline.comepo.org

Studies on various quinoline derivatives have demonstrated their potential antibacterial activity. For instance, a series of 2H-oxeto[2,3-b]quinolines, synthesized from 2-chloro-3-formyl quinolines, were evaluated for their antibacterial properties. Many of these compounds exhibited moderate to good activity against the tested bacterial strains. medcraveonline.com The antibacterial efficacy was determined by measuring the diameter of the zone of inhibition. medcraveonline.com

It is important to note that the isocyanoterpene (ICT) family of natural products, which includes compounds with antibacterial and antifungal properties, often features complex structures. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health issue, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. biorxiv.orgnih.gov This has spurred research into novel therapeutic agents, with quinoline derivatives being a promising area of investigation. biorxiv.orgmdpi.com

Several studies have highlighted the potential of quinoline-based compounds as inhibitors of Mtb. For example, a series of 4-anilinoquinolines and 4-anilinoquinazolines were screened, leading to the identification of compounds with significant inhibitory activity against Mtb. researchgate.net Specifically, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine demonstrated a minimum inhibitory concentration (MIC90) in the range of 0.63-1.25 µM. researchgate.net Structure-activity relationship (SAR) studies have indicated that certain structural features, such as the benzyloxy aniline (B41778) and the 6,7-dimethoxy quinoline ring, are important for anti-Mtb activity. researchgate.net

Natural products containing fused-nitrogen heterocycles have also been a source of antitubercular compounds. mdpi.com For example, discorhabdin A has shown broad-spectrum antimicrobial activity, including against Mtb (H37Rv, MIC90 = 18.5 µM). mdpi.com Batzelladine L, another natural product, exhibited potent activity against Mtb with a MIC90 of 2.57 µM. mdpi.com

The search for new anti-TB drugs also involves repurposing existing compounds and screening for activity against essential mycobacterial enzymes. nih.gov The development of new synthetic and semi-synthetic drugs, along with the exploration of natural products, are key strategies in the ongoing effort to combat tuberculosis. mdpi.com

Anticancer Research and Modulation of Drug Resistance (e.g., P-glycoprotein inhibition)

Quinoline derivatives have been investigated for their potential in cancer therapy, both as direct cytotoxic agents and as modulators of multidrug resistance (MDR). nih.govnih.gov MDR is a major obstacle in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov

One area of research focuses on the design of P-gp inhibitors to reverse MDR. A series of 6-methoxy-2-arylquinoline analogues were synthesized and evaluated for their P-gp inhibitory activity. nih.gov Among the tested compounds, some alcoholic quinoline derivatives significantly inhibited the efflux of rhodamine 123, a P-gp substrate, at a concentration of 10 μM. nih.gov Specifically, compounds 5a and 5b were found to be 1.3-fold and 2.1-fold more potent than the known P-gp inhibitor verapamil, respectively. nih.gov Structure-activity relationship (SAR) analysis revealed that a hydroxymethyl group at position 4 of the quinoline ring plays a key role in P-gp inhibition. nih.gov

In addition to P-gp inhibition, some quinoline derivatives have shown direct cytotoxic effects on cancer cells. For instance, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was found to inhibit the proliferation of colorectal cancer cell lines HCT116 and Caco-2. nih.gov This compound was observed to block the cell cycle at the G2/M phase and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov

The lipophilic nature of some anticancer compounds, such as methoxyflavones, can impact their efficacy by affecting their transport across cell membranes. nih.gov Research suggests that balancing lipophilicity with the introduction of polar groups, like hydroxyl groups, may enhance the cytotoxic activity of these compounds. nih.gov

Table 1: P-glycoprotein Inhibitory Activity of Selected 6-Methoxy-2-arylquinoline Analogues

| Compound | P-gp Inhibitory Activity (relative to Verapamil) |

|---|---|

| 5a | 1.3-fold stronger |

| 5b | 2.1-fold stronger |

Data sourced from a study on 6-methoxy-2-arylquinoline analogues as P-gp inhibitors. nih.gov

Antimalarial Investigations against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. nih.govnih.gov Quinoline-containing compounds have historically been a cornerstone of antimalarial therapy, and research into novel quinoline derivatives continues to be a promising avenue. nih.govnih.gov

One notable area of research involves the isocyanoterpene (ICT) family of natural products derived from sponges. nih.gov Many of these compounds, characterized by an isonitrile functional group, exhibit potent antimalarial activity. nih.gov For example, a new analog of the kalihinol family, MED6-189, has demonstrated effectiveness against both drug-sensitive and drug-resistant strains of P. falciparum. nih.gov This compound disrupts the parasite's apicoplast and interferes with lipid biogenesis and vesicular trafficking. nih.gov Genetic studies have identified the PfSec13 gene, a component of the parasite's secretory machinery, as being associated with susceptibility to this compound. nih.gov

Hybrid molecules combining the quinoline core with other pharmacophores have also been explored. For instance, 1,2,3-triazol-1-yl quinoline derivatives have shown in vitro activity against the W2 chloroquine-resistant clone of P. falciparum without significant toxicity to human liver cells. nih.gov

Antiviral Properties

The search for novel antiviral agents is a critical area of pharmaceutical research. While specific studies on the antiviral properties of 2-Methoxy-6,8-dimethylquinoline are not extensively detailed in the provided context, broader research into related chemical classes offers insights into potential antiviral activity.

For example, studies on halogenated diarylpyridinamine (DAPA) analogues have identified compounds with high anti-HIV activity. nih.gov One particular compound, (E)-6-(2”-bromo-4”-cyanovinyl-6“-methoxy)phenoxy-N2-(4′-cyanophenyl)pyridin-2,3-diamine (8c), displayed low nanomolar potency against both wild-type and certain drug-resistant HIV-1 strains. nih.gov This highlights the potential for methoxy-substituted aromatic compounds to exhibit significant antiviral effects.

Furthermore, research into flavones has demonstrated that their physicochemical properties, including the presence and position of methoxy (B1213986) groups, govern their antiviral activity. nih.gov Ladanein, a 5,6,7-trihydroxylated flavone (B191248), has been shown to be a potent virucidal agent against a range of enveloped viruses. nih.gov The electronic effects of substituents on the flavone rings influence their biological activity. nih.gov

These examples from related compound classes suggest that the methoxy group in conjunction with a heterocyclic scaffold, such as quinoline, could be a valuable feature in the design of new antiviral drugs.

Anti-inflammatory and Analgesic Studies

Quinoline and quinazoline (B50416) derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. nih.govmdpi.com Research in this area aims to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and side-effect profiles. nih.gov

One study investigated a synthetic quinoline, a hybrid of tomoxiprole (B1237166) and naproxen, for its effects on acute pain and inflammation in mice. nih.gov This compound demonstrated dose-dependent anti-nociceptive effects in both the writhing and hot plate tests. At a dose of 6.562 mg/kg, its anti-nociceptive effect was comparable to that of diclofenac (B195802) (5 mg/kg). nih.gov The compound also exhibited significant anti-inflammatory effects, comparable to both diclofenac and celecoxib. nih.gov Docking studies suggested that this quinoline derivative may exert its effects through the inhibition of the COX-2 enzyme. nih.gov

Similarly, a study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride found that it possesses pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.org At a dose of 0.5 mg/kg, this compound showed an anti-inflammatory effect that was 3.3 times greater than that of diclofenac sodium. biomedpharmajournal.org

The quinazoline scaffold is also present in marketed anti-inflammatory drugs like proquazone, a non-acidic NSAID used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com

Cytotoxicity and Insecticidal Activity

Currently, there is a notable lack of specific research data concerning the cytotoxicity and insecticidal activity of this compound. While studies have been conducted on various other quinoline derivatives, the biological profile of this particular compound remains largely unexplored in publicly accessible scientific literature.

Research into related compounds, such as certain 2-aryl quinoline derivatives, has indicated selective cytotoxic activity against specific cancer cell lines, suggesting that the quinoline scaffold can be a valuable starting point for the development of new therapeutic agents. For instance, studies on 6-methoxy-2-arylquinolines have been conducted to evaluate their potential as P-glycoprotein inhibitors, which are relevant in overcoming multidrug resistance in cancer. nih.gov Similarly, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline has demonstrated cytotoxic effects in colorectal cancer cell lines. nih.gov However, these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in biological activity.

Furthermore, while some plant extracts containing different methoxy-phenyl compounds have shown insecticidal properties, no specific studies have been identified that investigate the insecticidal potential of this compound. koreascience.kr Therefore, dedicated research is required to determine the specific cytotoxic and insecticidal profile of this compound.

Coordination Chemistry and Ligand Applications

Metal Complexation Studies

The potential of this compound to act as a ligand in the formation of metal complexes has not been extensively documented in available research. The coordination chemistry of quinoline derivatives is a field of significant interest due to the nitrogen atom in the heterocyclic ring, which can readily coordinate with a variety of metal ions. The substituents on the quinoline ring, such as the methoxy and dimethyl groups in the case of this compound, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.

Studies on other quinoline-based ligands have demonstrated their ability to form stable complexes with a range of transition metals. For example, research has been published on the spectral properties of metal complexes formed with 2-Methyl-8-[(6-methyl-2-pyridyl)methyleneamino]quinoline. Investigations into mixed ligand metal(II) complexes involving 8-hydroxyquinoline (B1678124) have also been reported. jchemlett.com These studies highlight the versatility of the quinoline scaffold in coordination chemistry, suggesting that this compound could also form interesting and potentially useful metal complexes. However, specific experimental studies on the metal complexation behavior of this compound are needed to confirm this and to characterize the resulting coordination compounds.

Development of Novel Catalysts based on Quinoline-Metal Complexes

The application of metal complexes derived from this compound as catalysts is an area that remains to be explored. Quinoline-metal complexes have shown promise in various catalytic applications due to the ability of the quinoline ligand to stabilize the metal center and influence its reactivity. The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the complex.

While there is no specific information on catalysts derived from this compound, research on other quinoline-based systems provides a basis for potential future investigations. For instance, nickel complexes with other nitrogen-containing ligands have been utilized as catalysts in organic synthesis. The development of novel catalysts is a dynamic field of research, and the unique substitution pattern of this compound could offer advantages in specific catalytic transformations. Future research in this area would involve the synthesis of its metal complexes and the evaluation of their catalytic performance in various chemical reactions.

Applications in Materials Science

Organic Light-Emitting Diode (OLED) Intermediates

There is currently no specific information available in the scientific literature regarding the use of this compound as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). The development of new organic materials is crucial for advancing OLED technology, and quinoline derivatives have been investigated for their potential in this field due to their electronic and photophysical properties.

The suitability of a compound as an OLED intermediate depends on several factors, including its thermal stability, solubility, and the ease with which it can be chemically modified to produce the final OLED material. While the fundamental structure of this compound contains the quinoline core, which is of interest in materials science, its specific properties and potential as a precursor for OLED materials have not been reported. Further research would be necessary to synthesize and characterize potential OLED materials derived from this compound and to evaluate their performance in device applications.

Fluorescent Probes and Dyes for Bioimaging and Sensing

The fluorescent properties of this compound and its potential applications as a fluorescent probe or dye for bioimaging and sensing are not specifically described in the current body of scientific literature. Fluorescent quinoline derivatives are of great interest for these applications due to their often high quantum yields, photostability, and sensitivity to their local environment.

Research on other methoxy-quinoline derivatives has shown their potential as fluorescent probes. For example, the fluorescence emission characteristics of 6-methoxy quinoline have been studied in various solvents. These studies provide a foundation for the potential of substituted quinolines in developing new fluorescent tools for biological and chemical sensing. The specific substitution pattern of this compound, with its methoxy and dimethyl groups, would be expected to influence its absorption and emission spectra. However, without experimental data, its suitability for bioimaging and sensing applications remains speculative. Detailed photophysical characterization of this compound is a necessary first step to assess its potential in this field.

Development of Advanced Functional Materials

While direct research on "this compound" in advanced functional materials is not extensively documented in the provided search results, the broader family of quinoline derivatives is recognized for its potential in this area. nanogune.eu The structural characteristics of the quinoline ring system, such as its aromaticity and the presence of a nitrogen atom, make it a versatile building block for creating materials with specific electronic and optical properties.

Research on related quinoline compounds provides insights into the potential applications of this compound. For instance, studies on 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines have highlighted how substituents on the quinoline core influence their absorption and emission spectra. nih.gov This suggests that the methoxy and dimethyl groups in this compound likely modulate its electronic properties, which could be harnessed in the design of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The synthesis of such functionalized quinolines often involves multi-step reactions, starting from simpler substituted anilines. mdpi.com

Emerging Research Areas

The exploration of this compound and its analogs is expanding into several exciting research fields.

Photophysical Properties and Applications

The photophysical properties of quinoline derivatives are a significant area of investigation. The absorption and emission of light by these molecules are sensitive to their chemical environment and structural modifications. A study on 6-methoxyquinoline (B18371) (6MeOQ) demonstrated that its photoexcited triplet state has characteristics of a locally excited ππ* state. researchgate.net The electronic absorption spectra of 4-methoxyquinoline (B1582177) derivatives show intense absorption peaks between 310 and 350 nm. nih.gov

The substitution pattern on the quinoline ring plays a crucial role in determining these properties. For example, the presence of electron-donating groups like a methoxy group can increase the electron density of the quinoline ring, affecting the π-π* transitions. nih.gov This tunability of photophysical properties is key for applications in areas such as fluorescent probes and photosensitizers.

Supramolecular Chemistry Involving Quinoline Scaffolds

Quinoline scaffolds are valuable components in supramolecular chemistry due to their ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly of complex, ordered structures.

Research on methoxylated quinoline-chalcones has demonstrated the formation of dimers and other supramolecular arrangements through interactions involving the quinoline core and its substituents. scielo.br While this study did not specifically involve this compound, it illustrates the principles that would govern its behavior in supramolecular systems. The methoxy group, in particular, can act as a hydrogen bond acceptor, influencing the packing of molecules in the solid state.

Role in Chemical Biology and Drug Discovery Efforts

Quinoline derivatives have a long history in drug discovery, with many exhibiting a wide range of biological activities. nih.gov The specific role of this compound in this area is still emerging, but research on related compounds provides a strong rationale for its investigation.

The methoxy group at the 6-position of the quinoline ring has been identified as being biologically favorable in certain contexts. For instance, some 6-methoxyquinoline derivatives have shown promise as antibacterial agents and as P-glycoprotein (P-gp) inhibitors, which could be important in overcoming multidrug resistance in cancer. nih.govnih.gov Molecular docking studies on other quinoline derivatives suggest that they can be potent anti-cancer drug candidates. researchgate.net Furthermore, quinoline-3-carboxamides (B1200007) have been optimized as EGFR inhibitors with significant anticancer activity. nih.gov These findings underscore the potential of functionalized quinolines like this compound as scaffolds for the development of new therapeutic agents. The field of drug discovery is continuously evolving, with new strategies and technologies being developed. drugdiscoverychemistry.com

Conclusion

Synthesis and Characterization Advancements for 2-Methoxy-6,8-dimethylquinoline

The synthesis of substituted quinolines is a well-established area of organic chemistry, with several classical and modern methods available. While specific literature detailing the synthesis of this compound is not abundant, its preparation can be logically inferred from established reactions for analogous structures.

Plausible Synthetic Routes:

The construction of the this compound scaffold would likely begin with the synthesis of the corresponding 2-chloro or 2-hydroxy derivative, followed by methylation. A common approach for forming the core quinoline (B57606) ring is the Doebner-von Miller reaction or a related cyclization method.

A hypothetical, yet chemically sound, synthetic pathway could involve:

Starting Material: 3,5-dimethylaniline (B87155) would serve as the aniline (B41778) component.

Cyclization: Reaction with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst would form the 2,6,8-trimethylquinoline (B3049892) intermediate.

Functionalization: Subsequent selective oxidation of the 2-methyl group to a hydroxyl group, followed by methylation using a reagent like dimethyl sulfate (B86663) or methyl iodide, would yield the final product, this compound.

Alternatively, methods like the Combes quinoline synthesis , reacting 3,5-dimethylaniline with a β-diketone, could be employed. Modern synthetic advancements focus on improving efficiency and sustainability. These include the use of microwave-assisted synthesis to reduce reaction times and the application of greener, reusable catalysts. rsc.orgnih.gov Multicomponent reactions (MCRs) also offer an efficient way to construct complex quinoline scaffolds in a single step, enhancing atom economy. nih.gov

Characterization:

Once synthesized, the structural confirmation of this compound would rely on a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline core, distinct singlets for the two methyl groups at positions 6 and 8, and a characteristic singlet for the methoxy (B1213986) group protons at position 2. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including the two methyl carbons, the methoxy carbon, and the nine carbons of the quinoline ring system. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₃NO, Monoisotopic Mass: 187.0997 g/mol ). epa.gov |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the quinoline ring, and C-O stretching of the methoxy group. |

Summary of Key Academic Insights and Research Directions

While direct academic studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential properties and applications. The presence of methoxy and methyl substituents on the quinoline ring is known to significantly influence biological activity. nih.gov

For instance, studies on other methoxy-substituted quinolines have revealed their potential as potent biological agents. The methoxy group, particularly at certain positions, can enhance the antibacterial or anticancer properties of the quinoline scaffold. nih.gov Research on 8-Methoxy-6-methylquinolin-4-ol has shown its potential as an inhibitor of the bromodomain and extraterminal domain (BET) protein family, which could be relevant for reactivating latent HIV-1. Furthermore, derivatives like 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant antitumor potential. nih.gov

A recent 2024 study detailed the synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, a complex derivative of a dimethylquinoline, which was found to exhibit blue fluorescence. researchgate.net This suggests that this compound could also possess interesting photophysical properties worthy of investigation for applications in materials science, such as in organic light-emitting diodes (OLEDs).

Future research directions for this compound should therefore focus on:

Biological Screening: A comprehensive evaluation of its potential antimicrobial, antifungal, antiviral, and anticancer activities.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with varied substitution patterns to understand how the placement of the methoxy and methyl groups affects biological activity.

Photophysical Properties: Investigating its fluorescence and phosphorescence characteristics for potential use in electronic and imaging applications.

Future Challenges and Opportunities in Quinoline Research

The broader field of quinoline research is vibrant and filled with both challenges and opportunities that will shape its future trajectory.

Key Challenges:

Green Synthesis: A primary challenge is the development of more environmentally friendly synthetic methods. rsc.org Traditional methods often require harsh conditions and toxic reagents. mdpi.com The push for "green chemistry" necessitates the creation of processes that use safer solvents, are more energy-efficient, and generate less waste. rsc.org

Drug Resistance: In medicinal chemistry, the emergence of drug-resistant pathogens and cancer cells is a significant hurdle. A major challenge is to design novel quinoline derivatives that can overcome these resistance mechanisms. nih.gov

Emerging Opportunities:

New Therapeutic Frontiers: Quinolines are being explored for a widening range of therapeutic applications beyond their traditional use as antimalarials. This includes their development as kinase inhibitors for cancer therapy, antiviral agents, and neuroprotective agents. nih.govmdpi.com

Materials Science: The unique photophysical properties of certain quinoline derivatives are opening up opportunities in materials science, including their use in OLEDs, sensors, and as fluorescent probes for biological imaging. nih.gov

Catalysis: Quinoline-based ligands are being investigated for their utility in various catalytic processes, leveraging the coordinating ability of the nitrogen atom.

Multicomponent Reactions: The continued development of multicomponent reactions provides a powerful tool for rapidly generating diverse libraries of quinoline derivatives for high-throughput screening and drug discovery. nih.govrsc.org

Outlook for the Development of this compound-Based Technologies

The future development of technologies based on this compound is intrinsically linked to the research findings that will emerge from its detailed investigation. Based on the properties of related compounds, several potential technological applications can be envisioned.

Potential Technological Applications:

| Technology Area | Potential Application of this compound |

| Pharmaceuticals | As a lead compound or scaffold for the development of new anticancer, antibacterial, or antiviral drugs, leveraging the biological activity often conferred by the quinoline core and its substituents. nih.govscispace.com |

| Agrochemicals | Investigation as a potential fungicide or herbicide, as many quinoline derivatives have shown promise in crop protection. |

| Organic Electronics | If it exhibits strong fluorescence, it could be developed as an emitter material in OLEDs for displays and lighting, or as a component in organic solar cells. |

| Chemical Sensors | The quinoline nitrogen could act as a binding site for specific metal ions or other analytes, allowing for its development as a fluorescent sensor. |

The path from a synthesized compound to a market-ready technology is long and requires substantial investment in research and development. For this compound, the immediate future lies in fundamental research to fully characterize its chemical, physical, and biological properties. The insights gained from these studies will be crucial in determining which, if any, of these potential technological avenues are worth pursuing. The versatility of the quinoline scaffold suggests that even if this specific compound does not become a final product, the knowledge gained from its study will contribute to the broader and ever-advancing field of quinoline chemistry. pharmaceutical-technology.com

Q & A

Q. What synthetic routes are commonly employed for 2-Methoxy-6,8-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For example, chlorination of a hydroxy precursor (e.g., 6,8-dimethylquinolin-2-ol) using POCl₃ under reflux, followed by methoxylation via nucleophilic substitution with sodium methoxide. Critical parameters include:

- Temperature : Prolonged reflux (6–8 hours) ensures complete halogenation .

- Purification : Column chromatography (petroleum ether:EtOAc, 8:1) and recrystallization (methanol) improve purity .

- Yield Optimization : Stoichiometric excess of POCl₃ (3–5 equivalents) and inert atmosphere reduce side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy protons at δ ~3.9–4.1 ppm and aromatic protons influenced by methyl groups (δ 6.8–8.5 ppm). Methyl groups at C6/C8 appear as singlets or doublets .

- X-ray Crystallography : Resolves molecular planarity and intramolecular interactions (e.g., C–H⋯O/N). SHELX programs refine structures, with deviations <0.1 Å from the quinoline plane .

- HPLC : Reversed-phase C18 columns (≥99% purity) validate synthetic success .

Q. What safety protocols are essential when handling quinoline derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Waste Disposal : Neutralize halogenated byproducts (e.g., POCl₃ residues) with ice/NaOH before disposal .

- Toxicity Mitigation : Assume acute toxicity (unverified for this compound) and prioritize air monitoring in confined spaces .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data. Apply riding models for H atoms (C–H = 0.93–0.96 Å) and analyze residual density maps for disorder .

- Intramolecular Interactions : Identify stabilizing interactions (e.g., C–H⋯Cl or π–π stacking) to validate planar geometry .

- Validation Tools : Cross-check with CCDC databases and Platon toolkit for symmetry errors .

Q. What strategies improve regioselectivity during methoxy and methyl group introduction in quinoline synthesis?

- Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., -OMe) at C6/C8 to guide methylation via Friedel-Crafts alkylation .

- Catalytic Systems : Employ Pd/C or CuI to enhance cross-coupling efficiency for methoxy groups .

- Kinetic Control : Lower reaction temperatures (-10°C to 0°C) favor selective substitution at less sterically hindered positions .

Q. How do structural modifications at C6 and C8 affect the biological activity of methoxy-substituted quinolines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

- Methyl Groups : Steric effects at C6/C8 modulate binding to enzyme active sites (e.g., cytochrome P450 inhibition) .

- Experimental Design :

- In Vitro Assays : Test against bacterial/fungal strains (MIC ≤50 µg/mL) .

- Molecular Docking : Simulate interactions with targets (e.g., DNA gyrase) using AutoDock Vina .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.